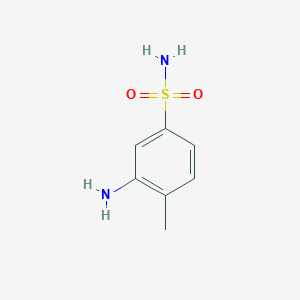

3-Amino-4-methylbenzenesulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZDHXMDYWZPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284366 | |

| Record name | 3-amino-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-28-8 | |

| Record name | 3-Amino-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36968 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6274-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Methylbenzenesulfonamide

Advanced Synthetic Routes for the Preparation of 3-Amino-4-methylbenzenesulfonamide

The synthesis of this compound typically originates from 4-methyl-3-nitrobenzenesulfonamide (B104620), a precursor synthesized from toluene. The general pathway involves the chlorosulfonation of toluene, followed by amination to form the sulfonamide, and subsequent nitration. The crucial final step is the reduction of the nitro group to an amine.

While the primary amino group of this compound is a primary site for nucleophilic attack, the sulfonamide nitrogen can also act as a nucleophile, particularly after deprotonation. This allows for the synthesis of N-substituted derivatives. The synthesis of related N-benzyl-4-methylbenzenesulfonamides has been achieved through a two-step process where a primary sulfonamide is first formed and then undergoes benzylation. nsf.gov This substitution reaction leverages the weakly nucleophilic character of the sulfonamide nitrogen, often requiring conditions that favor SN1-like reactions. nsf.gov There is significant precedent for using sulfonamides in reactions like aza-Michael additions to form various adducts and heterocycles. researchgate.net The functionalization of aromatic substrates through nucleophilic aromatic substitution (SNAr) is a common strategy, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. researchgate.netmdpi.com

The reduction of the nitro group in the precursor, 4-methyl-3-nitrobenzenesulfonamide, is a critical step to afford the target amine. Catalytic hydrogenation is a preferred method due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants. nih.gov A variety of catalysts and conditions can be employed to achieve this transformation with high chemoselectivity, minimizing the reduction of other functional groups. nih.govnih.gov

Key findings in the catalytic hydrogenation of nitroarenes include:

Sulfided Platinum Catalysts : Commercially available sulfided platinum catalysts have demonstrated high chemoselectivity for the reduction of nitro groups, even in the presence of sensitive functionalities like activated heteroaryl halides. These reactions can be performed under mild conditions with low catalyst loading. nih.gov

Heterogeneous Biocatalysts : A novel approach utilizes a hydrogenase enzyme immobilized on a carbon black support. This biocatalyst facilitates the chemoselective hydrogenation of nitro compounds to amines in mild, aqueous conditions, showing excellent functional group tolerance and reusability. nih.gov

Platinum on Carbon (Pt/C) Catalysts : The hydrogenation of nitrobenzene (B124822) to p-aminophenol, a similar transformation, is often carried out using Pt/C catalysts in the presence of aqueous acid. researchgate.net The reaction proceeds through a phenylhydroxylamine intermediate. nih.govresearchgate.net Optimizing parameters such as hydrogen pressure, temperature, and stirring rate is crucial for maximizing the yield and selectivity of the desired amine. researchgate.net

| Catalyst System | Key Features | Typical Conditions | Selectivity | Source |

|---|---|---|---|---|

| Sulfided Platinum (Pt-S/C) | High chemoselectivity; tolerates activated halides. | Low temperature and pressure. | High for nitro group reduction with minimal hydrodehalogenation. | nih.gov |

| Hydrogenase on Carbon Black (Hyd-1/C) | Biocatalytic; operates in mild, aqueous conditions. | Ambient temperature and H₂ pressure. | Highly selective for the nitro group over other unsaturated bonds. | nih.gov |

| Platinum on Carbon (Pt/C) | Industrially relevant; well-established for nitroarene reduction. | Aqueous acid, often with a surfactant. | Selectivity depends on reaction parameters to favor amine formation over further hydrogenation. | researchgate.net |

| Atomically Precise Gold Clusters (e.g., Au₃₆(SR)₂₄) | Can provide unique reaction pathways and high selectivity for specific products like p-aminophenol from nitrobenzene. | Acidic or aqueous media. | Can achieve near 100% selectivity for specific products by suppressing over-hydrogenation. | rsc.org |

One-pot and multicomponent reactions represent efficient synthetic strategies that reduce waste and save time by performing multiple reaction steps in a single vessel without isolating intermediates. The synthesis of derivatives from 3-amino-4-hydroxybenzenesulfonamide (B74053), a related compound, has been achieved through condensation with aromatic aldehydes to form Schiff bases, a process amenable to a one-pot setup. mdpi.comnih.gov Similarly, the potential for a one-pot synthesis of N-benzyl-4-methylbenzenesulfonamides from 4-methylbenzenesulfonyl chloride has been noted due to the similarity in reaction steps. nsf.gov

While a specific one-pot synthesis for this compound itself is not detailed, the principles are widely applied in related chemistries. For instance, multicomponent reactions are used to generate diverse heterocyclic structures like 3-aminofurans nih.gov and 3-amino-1,2,4-triazoles nih.govresearchgate.net in a single step from simple precursors. Such strategies could conceivably be adapted, for example, by combining the catalytic reduction of 4-methyl-3-nitrobenzenesulfonamide with a subsequent in-situ derivatization of the resulting amino group.

The parent molecule, this compound, is achiral. However, chirality can be introduced through derivatization, creating stereocenters that necessitate stereoselective synthetic methods to obtain enantiopure products. Biocatalysis, in particular, offers a powerful tool for achieving high levels of stereoselectivity.

An example of this approach is the highly diastereoselective synthesis of a complex cyclobutanol (B46151) derivative using a ketoreductase (KRED) enzyme. nih.gov This process evolved from a less selective chemical reduction to an efficient chemo- and biocatalytic sequence, demonstrating the power of biocatalysts in creating specific stereoisomers. nih.gov This principle could be applied to derivatives of this compound. If a prochiral ketone were introduced onto the scaffold, its asymmetric reduction, mediated by a selective ketoreductase, would yield a specific enantiomer of the corresponding chiral alcohol derivative.

Derivatization Strategies and Functionalization of the this compound Core

The this compound core contains two primary sites for functionalization: the aromatic amino group and the sulfonamide nitrogen. This allows for the synthesis of a vast library of derivatives through various chemical strategies.

The hydrogen atom on the sulfonamide nitrogen (-SO₂NH₂) can be substituted with a variety of chemical groups, a common strategy in medicinal chemistry. nih.gov This functionalization typically involves the deprotonation of the sulfonamide followed by reaction with an electrophile.

| Reaction Type | Reagents & Conditions | Description | Source |

|---|---|---|---|

| N-Alkylation (e.g., Benzylation) | Alkyl halide (e.g., benzyl (B1604629) bromide), base (e.g., NaOH), solvent (e.g., THF). | A straightforward method to introduce alkyl or benzyl groups onto the sulfonamide nitrogen via nucleophilic substitution. | nsf.gov |

| N-Arylation | Aryl halide, often with a copper catalyst (Ullmann condensation) or palladium catalyst (Buchwald-Hartwig amination). | Introduces aryl groups, creating more complex diaryl sulfonamide structures. | nih.gov |

| Reaction with Cyanamide Derivatives | N-(benzenesulfonyl)cyanamide potassium salts reacted with mercaptoheterocycles. | A sophisticated method to synthesize N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, introducing complex heterocyclic moieties. | nih.gov |

A well-documented example is the benzylation of N-allyl-4-methylbenzenesulfonamide, where the sulfonamide is treated with benzyl bromide in the presence of sodium hydroxide (B78521) to yield the N,N-disubstituted product. nsf.gov More complex moieties can also be introduced. The reaction of N-(benzenesulfonyl)cyanamide potassium salts with various mercaptoheterocycles has been used to synthesize novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives, showcasing a versatile route to highly functionalized sulfonamides. nih.gov

Modification of the Aromatic Ring System for Enhanced Biological Activity

Modification of the aromatic ring of benzenesulfonamide (B165840) derivatives is a key strategy for modulating their pharmacokinetic and pharmacodynamic properties. While specific examples starting directly from this compound are not extensively detailed in the surveyed literature, the modification of analogous compounds, such as 3-amino-4-hydroxybenzenesulfonamide, provides insight into potential synthetic pathways. These modifications often involve the amino group or the aromatic ring itself to introduce new functional moieties.

For instance, the amino group can be a handle for introducing heterocyclic systems. A common reaction is the condensation with appropriate reagents to form fused ring systems or substituted heterocycles. One such modification involves reacting the amino group to ultimately form a benzimidazole (B57391) ring system. mdpi.com In a related synthesis, an amino-benzenesulfonamide is first reacted with acrylic acid via a Michael-type addition to form an N-substituted β-amino acid. mdpi.com This intermediate can then be cyclized with a diamine, such as benzene-1,2-diamine in acidic conditions, to yield a benzimidazole-containing derivative. mdpi.com This strategy significantly alters the steric and electronic profile of the parent molecule, which can lead to new interactions with biological targets. The presence of both hydrophilic (amino, sulfonamide) and lipophilic (aromatic ring) regions in the parent molecule provides a foundation for developing new therapeutic agents with improved absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.comnih.gov

Synthesis of Hybrid Molecules Incorporating this compound

Molecular hybridization is a powerful strategy in medicinal chemistry that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, or a dual mode of action. The this compound core can be readily incorporated into such hybrid structures.

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-known class of biologically active compounds. nih.gov Hybrid molecules that conjugate a sulfonamide with a chalcone (B49325) scaffold have attracted significant interest. A general and effective method for their synthesis is the Claisen-Schmidt condensation. nih.gov

While a direct synthesis starting from this compound is not explicitly detailed, a closely related pathway involves the condensation of an N-(4-acetylphenyl)-4-methylbenzenesulfonamide with various aromatic aldehydes. This precursor is prepared by reacting 4-aminoacetophenone with p-toluenesulfonyl chloride. Analogously, one could envision a synthesis where the amino group of this compound is first acetylated and then subjected to condensation.

The general procedure involves stirring the acetylated sulfonamide with a substituted benzaldehyde (B42025) in ethanol (B145695) in the presence of a strong base like aqueous sodium hydroxide. This reaction typically proceeds at room temperature and can produce high yields of the desired sulfonamide-chalcone hybrids.

Table 1: Examples of Synthesized Tolyl Sulfonamide-Chalcone Derivatives (Analogous Synthesis) This table is based on the synthesis starting from N-(4-acetylphenyl)-4-methylbenzenesulfonamide.

| Aldehyde Substituent (R) | Yield (%) | Melting Point (°C) |

| Phenyl | 92 | 150-152 |

| 4-Methoxy | 89 | 155-157 |

| 4-Chloro | 90 | 181-182 |

| 2-Chloro | 87 | 184-185 |

| 4-Fluoro | 85 | 185-187 |

| 3-Bromo | 80 | 228-230 |

| 4-Nitro | 85 | 240-242 |

Data sourced from Bahekar et al. (2015)

The 1,2,3-triazole ring is a highly stable aromatic heterocycle that is often used as a linker in medicinal chemistry due to its ability to form hydrogen bonds and dipole interactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent method for synthesizing sulfonamide-triazole conjugates, although other methods exist. youtube.com

General synthetic routes to 1,2,4-triazoles often involve the cyclization of intermediates derived from aminoguanidine (B1677879) or thiosemicarbazides. nih.govmdpi.com For example, 3-amino-1,2,4-triazoles can be efficiently prepared by condensing carboxylic acids with aminoguanidine bicarbonate under microwave-assisted conditions. mdpi.com To create a sulfonamide-triazole conjugate, one could functionalize the this compound scaffold with either a carboxylic acid, an azide, or an alkyne group, which would then allow for its conjugation to a corresponding reaction partner to form the triazole ring. While specific literature detailing this for this compound is scarce, the general methodologies are well-established for creating diverse molecular architectures. nih.govnih.govgoogle.com

The conjugation of sulfonamides with amino acids offers a pathway to create peptidomimetic structures with potential therapeutic applications. Amino acids provide chirality, a diversity of side chains, and improved biological compatibility. The most common synthetic route involves the reaction of a benzenesulfonyl chloride derivative with an amino acid. nih.gov

To prepare such a conjugate from this compound, the starting material would first need to be converted to its corresponding sulfonyl chloride. This could be achieved through a Sandmeyer-type reaction, where the amino group is diazotized and subsequently reacted with sulfur dioxide in the presence of a copper catalyst. The resulting 4-methyl-3-(chlorosulfonyl)benzenesulfonamide could then be reacted with the amino group of a protected amino acid under basic conditions to form the sulfonamide linkage. This approach allows for the systematic incorporation of various amino acids, providing a library of novel conjugates for further evaluation.

Analytical Characterization Techniques for Novel this compound Compounds

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of modern spectroscopic and analytical techniques. These methods are essential to confirm the identity, purity, and structure of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the structure of organic molecules.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like a tolyl sulfonamide chalcone, one would expect to see characteristic signals for the tolyl methyl group (a singlet around δ 2.3 ppm), the sulfonamide N-H proton (often a broad singlet at a downfield chemical shift, e.g., δ 10 ppm), and the vinylic protons of the chalcone moiety (doublets in the δ 7-8 ppm region).

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. For instance, in a benzimidazole derivative of a sulfonamide, a characteristic carbon resonance for the N=C-NH group of the benzimidazole ring would be expected around δ 153 ppm, confirming the successful cyclization. mdpi.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the structure. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For sulfonamide derivatives, strong characteristic absorption bands are observed for the S=O stretching vibrations, typically appearing as two distinct peaks around 1330 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). For chalcone hybrids, a sharp band for the C=O stretch of the unsaturated ketone is expected around 1650 cm⁻¹.

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared with the calculated values for the proposed molecular formula, and a close match (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. mdpi.com

Table 2: Key Analytical Data for Characterization of Sulfonamide Derivatives

| Technique | Functional Group / Structural Feature | Typical Observation | Reference |

| ¹H NMR | Tolyl -CH₃ | Singlet, ~δ 2.3 ppm | |

| Sulfonamide -NH- | Singlet (broad), downfield (e.g., ~δ 10 ppm) | ||

| Chalcone -CH=CH- | Doublets, δ 7-8 ppm | ||

| ¹³C NMR | Benzimidazole N=C-NH | Signal at ~δ 153 ppm | mdpi.com |

| IR (cm⁻¹) | Sulfonamide S=O stretch | Two bands, ~1330 & ~1160 cm⁻¹ | |

| Chalcone C=O stretch | Sharp band, ~1650 cm⁻¹ | ||

| MS | Molecular Ion | [M+H]⁺ or [M]⁺ peak corresponding to MW | mdpi.com |

Spectroscopic Analysis (NMR, IR, Mass Spectrometry) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, the sulfonamide protons, and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the coupling of the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the amino, methyl, and sulfonamide substituents. For instance, ¹H NMR data for similar structures, such as N-substituted 4-methylbenzenesulfonamides, show the methyl protons as a singlet around 2.3-2.4 ppm. rsc.org The aromatic protons typically appear in the range of 7.0-8.0 ppm. rsc.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Based on data from related compounds like 3-methyl-4-[(phenoxycarbonyl)amino]benzenesulfonic acid, the methyl carbon is expected to resonate at approximately 17-18 ppm. researchgate.net The aromatic carbons would appear in the downfield region, typically between 110 and 150 ppm, with their exact shifts determined by the attached functional groups. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands. The amino group (NH₂) would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The sulfonamide group (SO₂NH₂) would be characterized by strong asymmetric and symmetric stretching bands for the S=O bonds, typically appearing around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net The N-H stretching of the sulfonamide may also be observed in the 3300-3200 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations from the aromatic ring and the methyl group would be present, along with aromatic C=C bending frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound (C₇H₁₀N₂O₂S), the exact mass is 186.0463 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this molecular weight with high accuracy. The fragmentation pattern in the mass spectrum would likely involve the loss of small molecules such as SO₂ or NH₂. A predicted collision cross section (CCS) value for the protonated molecule [M+H]⁺ is 136.0 Ų. uni.lu

Interactive Spectroscopic Data Table

| Spectroscopic Technique | Predicted Key Features | Reference/Source |

|---|---|---|

| ¹H NMR | Methyl protons (s, ~2.3-2.4 ppm), Aromatic protons (m, ~7.0-8.0 ppm), Amino protons (br s), Sulfonamide protons (br s) | rsc.org |

| ¹³C NMR | Methyl carbon (~17-18 ppm), Aromatic carbons (~110-150 ppm) | researchgate.net |

| IR | N-H stretch (amino, ~3300-3500 cm⁻¹), S=O stretch (sulfonamide, ~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹) | researchgate.net |

| Mass Spectrometry | [M+H]⁺ at m/z 187.05358, Predicted CCS for [M+H]⁺: 136.0 Ų | uni.lu |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures, such as N-allyl-4-methylbenzenesulfonamide, provides valuable insights into the expected molecular geometry. gvsu.edu

Molecular Geometry

The core of the molecule consists of a benzene ring substituted with a methyl group, an amino group, and a sulfonamide group. The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The S-O bond lengths are typically around 1.43 Å, and the S-N bond length is also well-defined. gvsu.edu The C-S bond connects the sulfonamide group to the aromatic ring.

The planarity of the benzene ring will be slightly distorted due to the presence of the substituents. The amino group and the sulfonamide group are capable of forming intermolecular hydrogen bonds, which would play a significant role in the crystal packing.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound are expected to be linked by a network of hydrogen bonds. The amino group (NH₂) and the sulfonamide group (SO₂NH₂) are both hydrogen bond donors and acceptors. This can lead to the formation of various motifs, such as dimers or extended chains. For instance, in the crystal structure of N-allyl-4-methylbenzenesulfonamide, centrosymmetric dimers are formed via intermolecular N-H···O hydrogen bonds between the sulfonamide groups. gvsu.edu Similar interactions are highly probable for this compound. Furthermore, π-π stacking interactions between the aromatic rings could also contribute to the stability of the crystal lattice.

Interactive Crystallographic Data Table (Predicted/Comparative)

| Crystallographic Parameter | Expected Value/Feature | Reference/Source |

|---|---|---|

| Crystal System | To be determined experimentally | |

| Space Group | To be determined experimentally | |

| Key Bond Lengths (Å) | S=O (~1.43), S-N (~1.63), C-S (~1.77) | gvsu.edu |

| Key Bond Angles (°) | O-S-O (~120), O-S-N (~107), O-S-C (~107) | gvsu.edu |

| Key Torsion Angles (°) | C-C-S-N (defines conformation of sulfonamide group relative to the ring) | |

| Dominant Intermolecular Interactions | N-H···O hydrogen bonds, N-H···N hydrogen bonds, π-π stacking | gvsu.edu |

Biological Activity and Pharmacological Investigations of 3 Amino 4 Methylbenzenesulfonamide

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition by 3-Amino-4-methylbenzenesulfonamide and its Derivatives

Aromatic and heterocyclic sulfonamides are well-established as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.commdpi.commdpi.com These enzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate, a fundamental process in respiration, pH homeostasis, and various biosynthetic pathways. mdpi.comnih.gov The inhibitory action of sulfonamides primarily involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. nih.govnih.gov

Derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), a structurally related compound, have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.govnih.govmdpi.com These studies often utilize techniques like the fluorescent thermal shift assay to measure the binding affinity of the compounds for different CA isoenzymes. nih.govnih.govmdpi.com

The primary mechanism of carbonic anhydrase inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide group to the Zn(II) ion at the active site. This binding displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. nih.govnih.gov The affinity of these inhibitors is not solely dependent on this zinc-binding interaction but is also influenced by interactions between the inhibitor's scaffold and amino acid residues within the active site cavity. nih.gov

Humans have 15 different carbonic anhydrase isoforms, with 12 being catalytically active. mdpi.commdpi.com These isoforms are distributed differently throughout the body and are involved in various physiological and pathological processes. mdpi.com Consequently, the development of isoform-selective CA inhibitors is a significant goal in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy. mdpi.commdpi.com

Several studies have investigated the inhibitory profiles of this compound derivatives against key hCA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govresearchgate.net For instance, a series of isatin-linked benzenesulfonamide (B165840) derivatives demonstrated low nanomolar inhibitory activity against the tumor-associated isoforms hCA IX and XII. researchgate.net Some of these compounds showed significant selectivity for hCA IX over hCA I, II, and XII, highlighting their potential as leads for the development of selective anticancer agents. researchgate.net

Similarly, novel benzenesulfonamide-triazole conjugates have been synthesized and found to be potent inhibitors of hCA IX. tandfonline.com In contrast, other series of sulfonamides have shown high affinity for hCA II, with some compounds exhibiting subnanomolar inhibition constants and high selectivity over other isoforms. researchgate.net The development of inhibitors with selectivity for tumor-associated isoforms like hCA IX and XII is of particular interest due to their role in cancer progression. nih.govresearchgate.net

Table 1: Inhibition Data of Selected Sulfonamide Derivatives against hCA Isoforms

| Compound/Derivative Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Profile | Reference |

| Isatin-linked benzenesulfonamides | 435.8 (9c) | - | 60.5 (9a) | 84.5 (9p) | Selective for hCA IX | researchgate.net |

| Isatin-based sulfonamides | - | 0.32 (11c) | - | - | Highly selective for hCA II | researchgate.net |

| Thiosemicarbazone-containing derivatives | 7.16 (6b) | 0.31 (6b) | 92.5 (6b) | 375 (6b) | Potent hCA II inhibitor | researchgate.net |

| Benzenesulfonamide-triazole conjugates | - | - | Potent inhibitors | - | Selective for hCA IX | tandfonline.com |

| Sulfonamides with imide moieties | 49 to >10,000 | 2.4 to 4515 | 9.7 to 7766 | 14 to 316 | Varied, some selective for hCA IX/XII over II | nih.gov |

Note: Ki values represent the inhibition constant, with lower values indicating higher potency. The specific compound numbers (e.g., 9c, 11c) are as designated in the source literature.

The binding affinity and selectivity of sulfonamide inhibitors are dictated by the interactions between the inhibitor molecule and the amino acid residues lining the active site of the carbonic anhydrase isoform. nih.gov X-ray crystallographic studies of CAII complexed with various sulfonamide inhibitors have provided valuable insights into these structural determinants. nih.gov

The primary interaction is the coordination of the sulfonamide group with the active site zinc ion. nih.gov However, secondary interactions, occurring further from the zinc ion, play a crucial role in fine-tuning the binding affinity and selectivity. nih.gov These interactions can involve hydrophobic patches within the active site, as well as specific amino acid residues like His64, which acts as a proton shuttle. nih.gov The nature of the "tail" or substituent groups attached to the sulfonamide scaffold significantly influences the inhibitory profile by making specific contacts with residues in different parts of the active site. nih.gov For instance, the addition of aminoacyl or dipeptidyl moieties to a parent sulfonamide has been shown to generally increase its inhibitory properties. mdpi.comnih.gov

Acetylcholinesterase Inhibition by this compound Derivatives

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While this compound itself is not a primary focus for AChE inhibition, its derivatives have been explored for this activity.

Competitive inhibitors of AChE typically bind to the active site, preventing the substrate from binding. nih.gov The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). nih.govnih.gov Some competitive inhibitors interact with the catalytic active site, while others may bind to the PAS without directly interacting with the catalytic machinery. nih.gov Studies on various inhibitor classes have shown that the mechanism of inhibition can be complex, sometimes involving a mixed type of inhibition. nih.gov For instance, certain 3-amino-2-thioxothiazolidin-4-one derivatives have been found to inhibit AChE noncompetitively, while inhibiting butyrylcholinesterase through a mixed-type mechanism. nih.gov

Research into coumarin-linked amino acids synthesized via a triazole linkage has provided insights into structure-activity relationships for AChE inhibition. scielo.br These studies suggest that the aromaticity and hydrophobicity of the amino acid moiety can influence the inhibitory potential. scielo.br

Lipoxygenase Inhibition by this compound Analogs

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. nih.gov Research has shown that certain analogs of this compound exhibit inhibitory activity against LOX.

One study detailed the synthesis of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives. Among these, a compound was identified as a balanced inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX), with IC50 values of 0.1 and 0.56 μM, respectively. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the indole (B1671886) ring, such as replacing a bromine atom with hydrogen, chlorine, fluorine, methyl, or methoxy (B1213986) groups, led to a significant decrease in inhibitory potency. nih.gov

Another area of investigation has been with 4-methylthiocoumarin derivatives. Studies have indicated that the 4-methyl group is critical for LOX inhibition. nih.gov For instance, 7,8-disubstituted-4-methylthiocoumarins have demonstrated notable anti-inflammatory potential. nih.gov

Thrombin Inhibition by 3-Amino-4-sulfonylpyridinone Acetamide (B32628) Derivatives

Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a major target for antithrombotic therapies. A series of potent and efficacious thrombin inhibitors have been developed based on a 3-amino-4-sulfonylpyridinone acetamide template. nih.gov The sulfonyl group in these molecules is functionally dense, stabilizing the aminopyridinone structure, conformationally constraining the 4-substituent, and forming a hydrogen bond with the insertion loop tyrosine OH of the enzyme. nih.gov

Further research led to the development of related fused bicyclic dihydrothiadiazinedioxide derivatives, one of which showed improved pharmacokinetic properties in animal models. nih.gov Metabolism-based optimization of a similar 3-aminopyrazinone acetamide template resulted in potent thrombin inhibitors with high oral bioavailability and long plasma half-lives. nih.gov

Inhibition of Bacterial Folic Acid Synthesis by Sulfonamide Derivatives

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. nih.govresearchgate.net Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, which are necessary for bacterial DNA replication and growth. patsnap.comyoutube.com

The mechanism of action relies on the structural similarity between sulfonamides and para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.govpatsnap.com By binding to the active site of DHPS, sulfonamides prevent the utilization of PABA, thereby blocking the production of dihydrofolic acid, a precursor to folic acid. nih.govresearchgate.net This ultimately leads to a bacteriostatic effect, inhibiting the growth and multiplication of bacteria. researchgate.netmicrobenotes.com Humans are not affected by this mechanism as they obtain folic acid from their diet. patsnap.com

Antimicrobial Research

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with research focusing on their efficacy against a range of bacterial pathogens and the underlying mechanisms of their action.

Antibacterial Efficacy of this compound and its Derivatives

The antibacterial properties of sulfonamide derivatives are well-documented, with studies showcasing their activity against various bacterial species.

Broad-Spectrum Activity and Specific Pathogen Inhibition

Sulfonamides are known for their broad-spectrum antibacterial activity, effective against both Gram-positive and certain Gram-negative bacteria. nih.gov Research has demonstrated the efficacy of sulfonamide derivatives against a variety of pathogens.

For example, N-((3,4-methylenedioxyphenyl)methyl)arylsulfonamides have been synthesized and evaluated for their antibacterial activity, showing moderate inhibitory effects. researchgate.net In one study, specific derivatives demonstrated potent activity against Salmonella typhi and Escherichia coli. researchgate.net

Derivatives of 3-amino-4-aminoximidofurazan have also been synthesized and tested for their antimicrobial and antibiofilm activities against Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net These compounds exhibited moderate to significant antimicrobial effects. nih.gov

Furthermore, studies on peptide derivatives from Bacillus subtilis have shown strong antibacterial efficacy against Staphylococcus aureus. frontiersin.orgresearchgate.net

Below is a table summarizing the antibacterial activity of various sulfonamide derivatives against specific pathogens:

| Derivative Class | Pathogen | Activity Level |

| N-((3,4-methylenedioxyphenyl)methyl)arylsulfonamides | Salmonella typhi | Potent researchgate.net |

| N-((3,4-methylenedioxyphenyl)methyl)arylsulfonamides | Escherichia coli | Potent researchgate.net |

| 3-Amino-4-aminoximidofurazan derivatives | Staphylococcus aureus | Moderate to Significant nih.gov |

| 3-Amino-4-aminoximidofurazan derivatives | Pseudomonas aeruginosa | Moderate to Significant nih.gov |

| Peptide from Bacillus subtilis | Staphylococcus aureus | Strong frontiersin.org |

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), leading to the disruption of folic acid synthesis. nih.govresearchgate.netpatsnap.com This inhibition is a result of the structural analogy between sulfonamides and p-aminobenzoic acid (PABA). nih.govpatsnap.com

In addition to this primary mechanism, other modes of action have been observed for sulfonamide derivatives. For instance, a peptide isolated from Bacillus subtilis was found to act on Staphylococcus aureus by altering its membrane potential and triggering the production of reactive oxygen species (ROS), which leads to cell membrane disruption. frontiersin.orgresearchgate.net

Furthermore, some 3-amino-4-aminoximidofurazan derivatives have been shown to possess antibiofilm activity against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net This is significant as biofilms contribute to increased antibiotic resistance. nih.gov The antibiofilm action was associated with a reduction in bacterial motility and the secretion of exo-polysaccharides. nih.gov

Addressing Multidrug Resistance through this compound Modification

Multidrug resistance (MDR) poses a significant obstacle in the treatment of both infectious diseases and cancer. It often arises from the overexpression of efflux pumps, such as P-glycoprotein, which actively remove therapeutic agents from cells, thereby reducing their efficacy. While the modification of bioactive molecules is a key strategy to circumvent MDR, the scientific literature from the conducted searches does not specify modifications of this compound aimed directly at overcoming this challenge. However, the development of novel agents that are less susceptible to existing resistance mechanisms is an ongoing area of research. For instance, in the context of HIV, next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been designed to be effective against viral strains that have developed resistance to first-line drugs like nevirapine (B1678648) and efavirenz. acs.org Similarly, in bacterial infections, strategies to combat resistance include the development of compounds that can inhibit biofilm formation, a protective matrix that confers resistance to conventional antibiotics. nih.gov

Antifungal Activity Investigations

The investigation into sulfonamide-based compounds for antifungal applications has revealed promising potential. Schiff bases, a class of compounds characterized by a carbon-nitrogen double bond, can be synthesized from sulfonamide precursors like 3-amino-4-hydroxybenzenesulfonamide, a closely related analogue. nih.govmdpi.com These Schiff base derivatives are reported to exhibit a wide spectrum of biological activities, including antifungal properties. mdpi.com Further research has shown that introducing amino groups into certain molecular structures can significantly enhance antifungal potency. rsc.org For example, modifying N4-alkyl-5-methyl-2′,3′-dideoxycytidines at the 3′-position with an amino group led to a notable increase in activity against various fungi, particularly those of the Aspergillus genus. rsc.org

Antiviral Properties, including Anti-HIV Activity of Derivatives

The sulfonamide scaffold is a recurring motif in the design of new antiviral agents. Derivatives such as Schiff bases synthesized from 3-amino-4-hydroxybenzenesulfonamide have been reported to possess potential antiviral properties. mdpi.com The quest for novel anti-HIV therapeutics is a major focus of this research, driven by the need to overcome drug resistance and reduce the side effects associated with current combination antiretroviral therapy (cART). nih.gov Research has explored a variety of molecular structures, including L-Tyrosine derivatives and methotrexate (B535133) analogues, for their anti-HIV activity. google.comnih.gov In silico and in vitro studies of di-halogenated compounds derived from L-Tyrosine, for example, have shown that their antiviral effect may stem from interactions with key viral proteins like reverse transcriptase, protease, or the envelope protein gp120. nih.gov While these studies highlight the broad search for new antiviral candidates, specific research focusing on derivatives of this compound for anti-HIV activity was not prominent in the reviewed literature.

Antifilarial Activity of Sulfonamide Chalcones

Chalcones bearing a sulfonamide group have emerged as a promising class of compounds in the search for new treatments for lymphatic filariasis, a disease caused by parasites such as Brugia malayi. nih.gov Diethylcarbamazine (DEC), the standard drug, has limitations, including a lack of direct effect on the parasite, necessitating host immune responses to function. nih.gov In contrast, certain sulfonamide chalcone (B49325) derivatives have demonstrated direct antifilarial activity. nih.gov One study investigated a series of Michael adducts of sulfonamide chalcones and found that four compounds exhibited 100% loss of motility in cultured parasites. nih.gov The immunomodulatory activity of a specific sulfonamide chalcone, compound 4t, was also assessed, revealing that it not only has direct antifilarial effects but also promotes a beneficial anti-inflammatory response by increasing IL-10 and TGF-β gene expression while downregulating pro-inflammatory cytokines. nih.gov This dual action suggests such compounds could be a significant improvement over existing therapies for chronic lymphatic filariasis. nih.gov

Anticancer and Cytotoxic Potential

Derivatives of this compound have been a focal point of significant research into novel anticancer agents. The modification of this core structure has yielded compounds with potent cytotoxic activity against a variety of cancer cell lines, acting through mechanisms that include the induction of programmed cell death, or apoptosis.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A substantial body of research has demonstrated the in vitro cytotoxicity of this compound derivatives against numerous human cancer cell lines.

One study detailed the synthesis of a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives. nih.gov The cytotoxic activity of these compounds was evaluated against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. The results indicated that the presence of a hydroxyl group on the 3-arylpropylidene fragment was crucial for activity. nih.gov Compounds 20 and 24 were particularly potent, with mean IC₅₀ values of 12.8 and 12.7 µM, respectively, across the three cell lines. nih.gov Notably, these compounds showed a degree of selectivity, being 3- to 4-fold more active against MCF-7 and HCT-116 cells compared to non-cancerous HaCaT cells. nih.gov

In another line of research, novel 3-amino-4-indolylmaleimides were synthesized and tested against HeLa, SMMC 7721 (hepatocellular carcinoma), and HL-60 (promyelocytic leukemia) cell lines. nih.gov Several of these compounds displayed moderate to high cytotoxic activity, with compound 7d identified as the most promising candidate against the tested cell lines. nih.gov

Furthermore, benzo[b]thiophene derivatives have been synthesized and assessed for their anticancer potential against MCF-7 and HepG-2 (hepatocellular carcinoma) cell lines. mdpi.com From this work, twelve compounds showed interesting antiproliferative activity, with IC₅₀ values ranging from 23.2 to 95.9 µM. mdpi.com

The table below summarizes the cytotoxic activities of selected derivatives.

| Compound | Cancer Cell Line | Reported IC₅₀ (µM) | Source |

|---|

Proposed Mechanisms of Anticancer Action, including Apoptosis Induction

Inducing apoptosis in cancer cells is a primary goal of many cancer therapies. nih.gov Research into derivatives of this compound has revealed that their cytotoxic effects are often mediated through the activation of apoptotic pathways.

For the highly active guanidine (B92328) derivatives, such as compound 24 , studies showed that it successfully induced apoptosis in cancer cells. nih.gov Mechanistic investigations revealed that the compound caused a decrease in the mitochondrial membrane potential and led to an accumulation of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. nih.gov

Similarly, the investigation of a benzo[b]thiophene derivative, compound 4 , demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. mdpi.com Flow cytometry analysis showed a significant 26.86% reduction in cell viability following treatment. mdpi.com The analysis confirmed that the compound effectively induced both apoptosis and necrosis, with the late apoptotic cell population increasing 6.6-fold compared to the untreated control. mdpi.com Further analysis of the cell cycle showed that compound 4 caused cell cycle arrest at the G2/M and S phases, which can trigger apoptosis. mdpi.com

Other studies on related 4'-aminochalcones, D14 and D15, found that their anticancer activity is linked to the regulation of the tumor-suppressor protein p53. nih.gov The activation of p53 by these chalcones can reverse the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become migratory and invasive. nih.gov This suggests that these compounds may have anti-metastatic potential mediated by p53. nih.gov

Tubulin Polymerization Inhibition by Sulfanilamide (B372717) Hybrids

Recent studies have explored the potential of sulfanilamide derivatives as inhibitors of tubulin polymerization, a critical process in cell division, making it a key target for anticancer therapies. mdpi.com A series of novel sulfanilamide-1,2,3-triazole hybrids were synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. nih.govnih.gov

One particular hybrid, compound 11f (4-methyl-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide), demonstrated a potent inhibitory effect on tubulin polymerization with an IC₅₀ value of 2.41 μM. nih.govnih.gov This activity is significant as it indicates the potential of these hybrids to serve as lead compounds for the development of more effective antiproliferative agents. nih.govnih.gov The molecular design of these hybrids incorporates the sulfanilamide scaffold, a 1,2,3-triazole ring, and various phenyl units, with the structure-activity relationships of these components being a key area of investigation. nih.gov

Another study highlighted a sulfanilamide-1,2,3-triazole hybrid, 16a , which also acts as a tubulin polymerization inhibitor with an IC₅₀ value of 2.4 μM. mdpi.com These findings underscore the importance of the sulfanilamide structure in designing new and effective tubulin polymerization inhibitors. mdpi.com

| Compound | Target | IC₅₀ (μM) | Cell Lines Tested |

| 11f | Tubulin Polymerization | 2.41 | MGC-803, MCF-7, PC-3 |

| 16a | Tubulin Polymerization | 2.4 | BGC-823, MGC-803, SGC-7901 |

Anti-inflammatory Studies

Evaluation of Anti-inflammatory Activity in In Vivo Models

The anti-inflammatory potential of compounds structurally related to this compound has been investigated. For instance, 3-aminobenzamide (B1265367) (3-AB), a related aminobenzamide derivative, has been shown to significantly reduce inflammation, oxidative stress, and liver damage in mice with concanavalin (B7782731) A-induced hepatitis. nih.gov While not a direct study on this compound, this provides evidence for the potential anti-inflammatory capacity of the broader class of aminobenzamide and related sulfonamide compounds.

Furthermore, a novel series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides were evaluated for their in vivo effects. nih.gov Several of these compounds significantly reduced the size of myocardial infarction in coronary occluded rats, indicating a protective effect that may be linked to anti-inflammatory actions. nih.gov

Mechanisms of Anti-inflammatory Effects

The mechanisms underlying the anti-inflammatory effects of related compounds often involve the modulation of key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, 3-aminobenzamide was found to inhibit the transcriptional activity of NF-κB and the subsequent expression of pro-inflammatory molecules like TNFα and iNOS. nih.gov This suggests that the anti-inflammatory action of such compounds may be mediated through the suppression of the NF-κB signaling pathway. nih.gov

Other studies on different but structurally relevant compounds have also implicated the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways as key targets for their anti-inflammatory activity. nih.gov For example, certain flavonoids have been shown to repress the production of inflammatory mediators by inhibiting the phosphorylation of NF-κB inhibitor α and suppressing MAPK pathways. nih.gov These findings provide a framework for understanding the potential mechanisms through which benzenesulfonamide derivatives might exert their anti-inflammatory effects.

Other Biological and Therapeutic Applications

Biochemical Probe Applications

The structural backbone of this compound is found in molecules designed as biochemical probes. Peptide-based fluorescent probes, for instance, are synthesized for the detection and monitoring of biomolecules in biological systems. nih.gov These probes often incorporate specific amino acid sequences and fluorophores to selectively target and report on the presence of molecules like proteins and nucleoside triphosphates. nih.gov The development of such probes is crucial for understanding molecular interactions within living organisms. nih.gov

Cardiovascular System Modulation by Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives have been investigated for their effects on the cardiovascular system. Studies on isolated rat hearts have shown that certain benzenesulfonamide derivatives can influence perfusion pressure and coronary resistance. cerradopub.com.brresearchgate.net For example, 4-(2-aminoethyl)benzenesulfonamide (B156865) was found to lower coronary resistance compared to other derivatives and control conditions. cerradopub.com.br The mechanism for such effects is thought to involve interactions with targets like calcium channels. cerradopub.com.br

Other research has identified benzenesulfonamide derivatives that act as inhibitors of phospholipase A2, an enzyme implicated in inflammatory processes and cardiovascular disease. nih.gov A specific derivative, N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide (ER-3826), was identified as a potent inhibitor and showed protective effects in an in vivo model of myocardial infarction. nih.gov These studies highlight the potential for benzenesulfonamide-based compounds to modulate cardiovascular function. nih.govcerradopub.com.br

Structure Activity Relationship Sar and Computational Studies

Impact of Substituent Modifications on Potency and Selectivity

Modifying the substituents on the benzenesulfonamide (B165840) ring has a profound impact on the potency and selectivity of these compounds as enzyme inhibitors.

Research on derivatives of the closely related 3-amino-4-hydroxybenzenesulfonamide (B74053) scaffold demonstrates the significant influence of different functional groups on enzyme inhibition, particularly against various carbonic anhydrase (CA) isoenzymes. The addition or alteration of substituents can dramatically change the binding affinity. mdpi.com

For example, in one study, aminoketone derivatives of 3-amino-4-hydroxybenzenesulfonamide were synthesized and tested. A derivative with a phenyl substituent (compound 10) showed strong affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes. mdpi.com Modifying this phenyl group had significant consequences:

A 4-chlorophenyl substituent (compound 12) enhanced binding to CAI by approximately 500 times compared to the parent phenyl compound. mdpi.com

Conversely, 2,4-difluorophenyl and 4-hydroxyphenyl substituents (compounds 11 and 13) weakened the binding to most of the tested CAs. mdpi.com

The table below summarizes the binding affinities (Kd in µM) of selected 3-amino-4-hydroxybenzenesulfonamide derivatives for various human carbonic anhydrase isoenzymes, illustrating the impact of substituent changes. mdpi.com

| Compound | Substituent | CAI (Kd, µM) | CAII (Kd, µM) | CAVA (Kd, µM) | CAVB (Kd, µM) | CAIX (Kd, µM) |

| 10 | Phenyl | 3.1 | 0.14 | ≥200 | 1.1 | 0.43 |

| 11 | 2,4-Difluorophenyl | 6.0 | 0.15 | 1.9 | 1.3 | 0.35 |

| 12 | 4-Chlorophenyl | 0.0062 | 0.18 | 8.0 | 2.1 | 0.38 |

| 13 | 4-Hydroxyphenyl | 22 | 3.6 | 17 | 4.8 | 6.2 |

Data sourced from a study on 3-amino-4-hydroxybenzenesulfonamide derivatives. mdpi.com

Similarly, SAR studies on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold revealed that while a 2-hydroxy group was essential for activity, substituents at the 3-position, such as methyl, amino, or nitro groups, resulted in a significant loss of activity. nih.gov

Positional isomerism, which involves changing the location of functional groups on the aromatic ring, can drastically alter biological activity. The spatial arrangement of key hydrophobic and hydrophilic moieties is crucial for how these molecules interact with biological membranes or enzyme active sites. nih.gov

Studies on antimicrobial peptidomimetic amphiphiles have shown that positional isomers can exhibit vastly different efficacy and spectrum of activity. For instance, moving the positions of hydrophobic and hydrophilic groups on a biphenyl (B1667301) scaffold had a substantial effect on antimicrobial potency, particularly against Gram-negative bacteria. nih.gov

The table below illustrates how changing the substituent positions on a lead biphenyl compound (Isomer 1) affects its Minimum Inhibitory Concentration (MIC) against various bacteria. nih.gov

| Isomer | P. aeruginosa (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. baumannii (MIC, µg/mL) | S. aureus (MRSA) (MIC, µg/mL) |

| 1 | 16 | 16 | 16 | 4 |

| 2 | 8 | 16 | 4 | 2 |

| 3 | 8 | 8 | 4 | 2 |

| 4 | 2 | 2 | 8 | 4 |

| 7 | 16 | 16 | 4 | 8 |

Data highlights the strain-specific efficacy changes resulting from positional isomerism. nih.gov

Other research has also confirmed the importance of isomerism. In a study of oxazolidinone derivatives, a compound with a linearly attached benzotriazole (B28993) group was more potent than its angularly attached counterpart. nih.gov Furthermore, among angular isomers, the E-isomer was found to be more potent than the Z-isomer, demonstrating that even subtle geometric differences can have significant biological consequences. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activity. These models can predict the activity of new, unsynthesized molecules, thereby guiding drug design. nih.gov

A 3D-QSAR analysis performed on a series of novel iodinated 4-(3H)-quinazolinones provides a relevant example of this approach. The study aimed to correlate the molecular structure of the compounds with their cytotoxic activity against various cancer cell lines. The results indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring on the quinazolinone scaffold was beneficial for activity. nih.gov The models also highlighted the importance of hydrophobic interactions involving the quinazolinic ring within the active site of the target enzyme, dihydrofolate reductase (DHFR). nih.gov Such analyses provide a quantitative framework for understanding the SAR data and rationally designing more potent compounds.

Molecular Docking and Dynamics Simulations to Elucidate Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools that predict how a ligand (such as 3-Amino-4-methylbenzenesulfonamide) binds to the three-dimensional structure of a biological target, typically a protein or enzyme. These simulations can reveal the preferred orientation of the ligand in the binding site and the key interactions that stabilize the complex. nih.govresearchgate.net

For benzenesulfonamide-based inhibitors targeting carbonic anhydrase, a two-step binding mechanism has been proposed. This involves an initial partitioning of the inhibitor into the active site region, driven primarily by hydrophobic interactions, followed by the coordination of the sulfonamide group to the zinc ion within the active site.

Molecular docking studies are instrumental in identifying the specific amino acid residues that form the binding pocket of a target protein. researchgate.net By analyzing the interactions between a ligand and these residues, researchers can understand the basis of molecular recognition.

For example, an analysis of ligands binding to the Epidermal Growth Factor Receptor (EGFR) kinase identified a core binding pocket formed by a group of highly hydrophobic amino acids, including Leucine 718 (L718), Valine 726 (V726), Alanine 743 (A743), Methionine 793 (M793), and Leucine 844 (L844). researchgate.net

Similarly, structural studies of the enzyme serine racemase have identified distinct binding sites for different molecules. The binding of malonate, for instance, is stabilized by hydrogen bonds to the protein backbone and surrounding amino acid residues, as well as by interactions with water molecules within the active site. researchgate.net These detailed interaction maps are crucial for designing new molecules with improved affinity and selectivity for a specific target.

Conformational Analysis of this compound and its Complexes

The three-dimensional arrangement of a molecule, known as its conformation, is critical for its interaction with biological targets. For this compound, conformational flexibility arises from the rotation around several key single bonds. The primary sources of this flexibility are the carbon-sulfur (C-S) bond connecting the benzene (B151609) ring to the sulfonamide group, and the sulfur-nitrogen (S-N) bond within the sulfonamide moiety.

When this compound forms complexes, typically with metal ions or at the active site of an enzyme, its conformation becomes more rigid. Sulfonamides are well-known to coordinate with metal ions, often acting as bidentate or monodentate ligands through the sulfonamide nitrogen and/or one of the oxygen atoms. This coordination locks the molecule into a specific conformation, which is essential for its biological activity. The study of such complexes, often through X-ray crystallography, provides precise information on bond angles and lengths in the bound state, offering invaluable insights for rational drug design. mdpi.com

Table 1: Key Rotational Bonds and Potential Conformational Effects

| Bond | Description | Potential Conformational Influence |

| C(phenyl)-S | Rotation of the entire sulfonamide group | Influences the spatial relationship between the sulfonamide group and the ring substituents (-NH2, -CH3). |

| S-N | Rotation of the terminal amino group | Affects the hydrogen bonding capabilities of the sulfonamide nitrogen. |

| C(phenyl)-N | Rotation of the ring's amino group | Can influence intramolecular hydrogen bonding and interaction with solvent or receptors. |

Scaffold Hopping Strategies for Novel Drug Design Based on this compound

Scaffold hopping is a widely used medicinal chemistry strategy to design new compounds by replacing the central core (scaffold) of a known active molecule with a structurally different one, while preserving the original biological activity. bhsai.org This technique aims to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, improved pharmacokinetic profiles, or novel intellectual property status. niper.gov.innih.gov The this compound structure serves as a viable starting point for such strategies. mdpi.com

The core idea is to maintain the key pharmacophoric features—the spatial arrangement of essential groups like hydrogen bond donors/acceptors and hydrophobic regions—that are responsible for binding to a biological target. For this molecule, the sulfonamide group is a critical pharmacophore, and the substituted phenyl ring provides a specific hydrophobic and functionalized framework.

Strategies for scaffold hopping based on this compound could include:

Heterocycle Replacements: The central phenyl ring could be replaced with various bioisosteric five- or six-membered heterocyclic rings (e.g., pyridine (B92270), pyrimidine, thiophene). Introducing heteroatoms like nitrogen can alter the molecule's electronic distribution, polarity, and metabolic stability, potentially improving properties like solubility. niper.gov.in For example, replacing the benzene ring with a pyridine ring can increase aqueous solubility. dundee.ac.uk

Ring Opening/Closure: While less common for this specific scaffold, strategies could involve designing acyclic mimics that maintain the relative orientation of the amino, methyl, and sulfonamide functionalities.

Topology-Based Hopping: This advanced method uses computational tools to search for entirely new scaffolds that can present the key interacting groups in the same 3D orientation as the original molecule. bhsai.org

Table 2: Examples of Scaffold Hopping Strategies

| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping |

| Phenyl | Pyridinyl | Improve solubility, alter metabolic profile, introduce new hydrogen bonding capabilities. niper.gov.in |

| Phenyl | Thienyl | Modify lipophilicity and electronic properties, explore different steric space. |

| Phenyl | Imidazolyl | Introduce basic/acidic centers, create novel vector space for substituent placement. |

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico (computer-based) prediction of ADMET properties is a crucial step in modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic or toxicity profiles, thus reducing late-stage attrition. nih.govresearchgate.net Various computational models can predict the ADMET profile of a molecule like this compound based on its structure.

Absorption: Properties like intestinal absorption and blood-brain barrier (BBB) penetration are critical. These are often predicted based on physicochemical properties such as lipophilicity (LogP), molecular weight, and polar surface area. The predicted XlogP for this compound is -0.6, suggesting it is a relatively hydrophilic molecule. uni.lu This generally correlates with good aqueous solubility but may indicate lower passive intestinal absorption and difficulty crossing the blood-brain barrier. frontiersin.org

Distribution: This refers to how a compound spreads throughout the body. Key parameters include plasma protein binding and the volume of distribution. Molecules with sulfonamide groups can bind to plasma proteins like albumin.

Metabolism: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role. frontiersin.org In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). The amino and methyl groups on the aromatic ring are potential sites for metabolic modification (e.g., N-acetylation, oxidation).

Excretion: The route and rate of elimination are important. Hydrophilic compounds are often excreted by the kidneys. Given its predicted hydrophilicity, renal excretion is a likely pathway for this compound.

Toxicity: Computational tools can screen for structural alerts that are associated with toxicities like mutagenicity, carcinogenicity, or hepatotoxicity. The arylamine moiety can sometimes be a structural alert for toxicity, although its specific context within the molecule is critical. frontiersin.org

Table 3: Predicted ADMET Profile for this compound

| ADMET Parameter | Predicted Property/Value | Implication |

| Absorption | ||

| Lipophilicity (XlogP) | -0.6 uni.lu | Hydrophilic nature, likely good solubility. |

| GI Absorption | Low to Moderate | Predicted based on hydrophilicity. |

| Blood-Brain Barrier (BBB) Permeability | Low (Unlikely to cross) | High polarity generally prevents passage into the brain. frontiersin.org |

| Distribution | ||

| Plasma Protein Binding | Moderate | Common for sulfonamide-containing compounds. |

| Metabolism | ||

| CYP450 Substrate | Possible (e.g., for oxidation) | Aromatic ring and methyl group are potential sites. |

| CYP450 Inhibitor | Unlikely to be a potent inhibitor | Prediction based on general sulfonamide structures. |

| Excretion | ||

| Primary Route | Renal (Kidney) | Expected for a small, hydrophilic molecule. |

| Toxicity | ||

| hERG Inhibition | Low Risk | No common structural motifs for hERG binding. |

| Mutagenicity (Ames) | Potential alert (arylamine) | The amino group on the benzene ring may be a structural alert requiring experimental validation. |

| Hepatotoxicity | Low to Moderate Risk | General prediction requiring further assessment. |

Future Directions and Research Perspectives for 3 Amino 4 Methylbenzenesulfonamide

Development of Highly Selective and Potent Therapeutic Agents

A primary avenue of future research lies in the rational design of derivatives of 3-Amino-4-methylbenzenesulfonamide to create highly potent and selective therapeutic agents. The core structure serves as a valuable scaffold for structure-activity relationship (SAR) studies, which are essential for understanding how chemical modifications influence biological activity. mdpi.com Research on analogous compounds, such as 3-amino-4-hydroxy-benzenesulfonamide, demonstrates the feasibility of this approach. By modifying the scaffold with various chemical fragments—such as 5-oxopyrrolidine, imidazole (B134444), or Schiff bases—researchers can modulate the binding affinity and selectivity of these compounds for specific biological targets. nih.govresearchgate.net

For instance, studies on derivatives of the similar 4-hydroxybenzenesulfonamide (B74421) have shown that the addition of certain groups can significantly enhance binding affinity for specific carbonic anhydrase (CA) isoenzymes, which are implicated in various cancers. mdpi.com The introduction of an ethoxy group in place of a hydroxyl group, for example, increased the binding affinity for CA IV, CA IX, and CA XIV. mdpi.com Similarly, chlorinated pyrrolidinone-based benzenesulfonamide (B165840) derivatives have been found to bind more strongly to CA isoenzymes than their non-chlorinated counterparts. mdpi.com

This body of research provides a roadmap for the development of this compound derivatives. Systematic modification and subsequent screening can lead to the identification of lead compounds with high selectivity, a crucial attribute for minimizing off-target effects and improving the therapeutic index.

Table 1: Example of Structure-Activity Relationship Insights from 3-Amino-4-hydroxy-benzenesulfonamide Derivatives This table illustrates the principles of SAR that could be applied to this compound, based on findings from a closely related compound.

| Modification | Target Isoenzyme(s) | Observed Effect on Binding Affinity |

| Ethoxy group substitution | CA IV, CA IX, CA XIV | Increased affinity compared to hydroxyl group. mdpi.com |

| Chlorination of pyrrolidinone | CA Isoenzymes | Stronger binding than non-chlorinated compounds. mdpi.com |

| Phenyl substituent on aminoketone | CA I, CA II, CA VII, CA IX, CA XIV | Strong affinity observed. mdpi.com |

| Addition of ethyl/acetyl groups | CA Isoenzymes | Abolished binding ability. mdpi.com |

Exploration of Novel Biological Targets for this compound Derivatives

While the sulfonamide moiety is a well-known pharmacophore for carbonic anhydrase inhibition, the therapeutic potential of this compound is not limited to this target class. vu.ltbohrium.com Future research should aim to explore a wider range of biological targets for its derivatives.

Carbonic Anhydrases (CAs): The most immediate targets are the various human carbonic anhydrase isoenzymes. Tumor-associated isoenzymes like CA IX and CA XII are particularly attractive targets for developing anticancer agents. nih.gov Research on similar sulfonamides has demonstrated significant activity against these enzymes, suggesting that derivatives of this compound could be potent inhibitors. vu.ltbohrium.comnih.gov

Other Potential Targets:

Somatostatin Receptor Subtype 5 (SST5R): The analogous compound 3-amino-4-hydroxybenzenesulfonamide (B74053) is used as a reagent in the synthesis of SST5R antagonists, indicating that this receptor family is a viable area for investigation. nih.gov

Dihydropteroate (B1496061) Synthetase: As sulfonamides are structural analogues of ρ-aminobenzoic acid (PABA), they are known to inhibit dihydropteroate synthetase in bacteria, disrupting folic acid synthesis. la.gov This suggests a potential application in developing new antibacterial agents.

Other Enzymes and Receptors: The imidazole core, which can be incorporated into derivatives, is known to interact with a variety of enzymes and receptors due to its electron-rich nature. nih.gov This opens the door to targeting kinases, proteases, or other protein families involved in disease.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| Carbonic Anhydrases | CA IX, CA XII | Oncology (various cancers). nih.gov |

| G-Protein Coupled Receptors | Somatostatin Receptor 5 (SST5R) | Endocrinology, Oncology. nih.gov |

| Bacterial Enzymes | Dihydropteroate Synthetase | Infectious Diseases (Antibacterial). la.gov |

| Kinases, Proteases | Various | Oncology, Inflammatory Diseases. nih.gov |

Combination Therapies Incorporating this compound

The future of many targeted therapies lies in their use within combination regimens to enhance efficacy, overcome drug resistance, and achieve synergistic effects. nih.gov Derivatives of this compound could be valuable components in such strategies.

One promising approach is to combine a this compound-based CA inhibitor with standard chemotherapeutics. mdpi.com For example, inhibiting tumor-associated CAs can alter the tumor microenvironment, potentially making cancer cells more susceptible to traditional cytotoxic drugs.

Another strategy involves combining these agents with immunotherapy. Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, but resistance remains a challenge. nih.gov By targeting metabolic pathways within cancer cells, as a CA inhibitor would, it may be possible to modulate the tumor microenvironment to be more favorable for an immune attack, thereby enhancing the efficacy of ICIs. nih.gov Furthermore, creating hybrid molecules that conjugate the this compound pharmacophore with another known therapeutic agent is an innovative strategy to achieve a synergistic effect in a single chemical entity. nih.gov

Advanced Delivery Systems for this compound

To maximize the therapeutic potential and overcome pharmacokinetic hurdles of drugs derived from this compound, the use of advanced drug delivery systems (DDS) is a critical area of future research. nih.gov These systems can improve drug solubility, increase bioavailability, prevent premature degradation, and enable targeted delivery to the site of action, thereby enhancing efficacy while reducing systemic toxicity. mdpi.com

Several types of nano-sized delivery systems (NDDSs) hold promise:

Polymeric Nanoparticles: These can encapsulate the drug, protecting it from degradation and allowing for controlled, sustained release. mdpi.comresearchgate.net Polymers like chitosan (B1678972) are particularly attractive due to their biocompatibility and intrinsic antimicrobial properties. researchgate.net

Liposomes: These biocompatible vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving their distribution in the body and cellular uptake. nih.gov

Micelles: These self-assembling colloidal aggregates are effective at encapsulating hydrophobic drugs, increasing their solubility and stability in aqueous environments. mdpi.com

Hydrogels: These can be used for localized and sustained drug release, which is particularly useful for certain applications like topical treatments or post-surgical cancer therapy. nih.govresearchgate.net

Table 3: Potential Advanced Delivery Systems for this compound Derivatives

| Delivery System | Primary Function | Potential Advantages |

| Polymeric Nanoparticles | Encapsulation, Controlled Release | Improved stability, sustained therapeutic levels. mdpi.com |

| Liposomes | Encapsulation, Improved Distribution | Biocompatible, enhances cellular uptake. nih.gov |

| Micelles | Solubilization, Protection | Increases solubility of hydrophobic derivatives, protects from degradation. mdpi.com |

| Hydrogels | Localized, Sustained Release | Site-specific delivery, reduced systemic exposure. nih.gov |

Clinical Translation Potential of this compound-based Drugs

The ultimate goal of this research is the clinical translation of potent and selective drugs derived from this compound. The path from a promising lead compound in the laboratory to a clinically approved drug is rigorous and requires extensive preclinical evaluation.

Key steps in assessing the clinical potential include:

In Vitro Efficacy and Selectivity: Initial testing involves screening compounds against a panel of cancer cell lines (e.g., glioblastoma, breast, prostate cancer) to determine their cytotoxic activity and selectivity. vu.ltnih.gov The use of 3D cell culture models, such as tumor spheroids, provides a more physiologically relevant environment to test efficacy. researchgate.netvu.lt

Metabolic Stability: Promising compounds must be evaluated in metabolic stability assays, often using human liver microsomes, to predict how they will be metabolized in the body. nih.gov This helps identify compounds with favorable pharmacokinetic profiles.

ADME/Tox Profiling: In silico and in vitro assessments of Absorption, Distribution, Metabolism, and Excretion (ADME) as well as toxicity are crucial for weeding out compounds that are likely to fail in later stages. zsmu.edu.ua

In Vivo Studies: Compounds that pass these initial hurdles must then be tested in animal models to evaluate their efficacy, pharmacokinetics, and safety in a living organism before they can be considered for human clinical trials.